(20R)-20-Hydroxypregn-4-en-3-one

Beschreibung

Historical Context and Discovery

The identification of (20R)-20-Hydroxypregn-4-en-3-one emerged from advances in steroid chemistry during the mid-20th century, as researchers began to elucidate the complex metabolic fate of progesterone and related hormones. Its characterization as a progesterone metabolite was facilitated by improvements in chromatographic and spectrometric techniques, which allowed precise determination of steroid intermediates in both peripheral and central tissues. The compound was later cataloged in major chemical and biological databases, reflecting its recognized presence in mammalian steroid metabolism.

Nomenclature and Taxonomic Classification

(20R)-20-Hydroxypregn-4-en-3-one is known by several synonyms, including:

The systematic IUPAC name is:

(8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.

- Class: C21-steroid, 3-oxo-Δ(4) steroid, 20-hydroxy steroid

- Parent Structure: Pregnane

| Property | Value |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.48 g/mol |

| CAS Number | 145-15-3 / 15114-79-1 |

| ChEBI ID | CHEBI:36728 / CHEBI:36729 |

| PubChem CID | 161109 / 92747 |

| SMILES | CC@@H[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C |

| InChI | InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16+,17-,18+,19+,20+,21-/m1/s1 |

Significance as a Progesterone Metabolite

(20R)-20-Hydroxypregn-4-en-3-one is a direct metabolite of progesterone, formed primarily via the enzymatic action of 20β-hydroxysteroid dehydrogenase. This enzyme reduces the 20-keto group of progesterone to a hydroxyl group, yielding the (20R) stereoisomer.

- Acts as a progestogen, exhibiting approximately 20–50% of the progestogenic activity of progesterone.

- Can be interconverted with progesterone in tissues such as the uterus, influencing reproductive processes and pregnancy maintenance.

- Participates in the regulation of neuronal and glial development, neuroendocrine events, and mood, as part of the broader family of neuroactive steroids.

- Progesterone → (20R)-20-Hydroxypregn-4-en-3-one (via 20β-hydroxysteroid dehydrogenase)

- Can be converted back to progesterone, demonstrating reversible metabolic dynamics in steroid hormone regulation.

Position within Neurosteroid Research

Neurosteroids are endogenous steroids synthesized in the brain, modulating neuronal excitability and synaptic function. While the most extensively studied neurosteroids are allopregnanolone and tetrahydrodeoxycorticosterone, (20R)-20-Hydroxypregn-4-en-3-one is increasingly recognized for its neuroactive properties.

- It is present in both central and peripheral nervous systems, where it can influence neural plasticity, neuroprotection, and homeostasis.

- Like other progesterone metabolites, it may act as a modulator of GABA-A receptors, contributing to the regulation of anxiety, stress, and seizure susceptibility.

- Its levels and activity are subject to sex differences and pathological conditions, suggesting a role in designing sex-specific neurosteroid therapies.

Data Tables

Table 1. Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.48 g/mol |

| CAS Number | 145-15-3 / 15114-79-1 |

| ChEBI ID | CHEBI:36728 / CHEBI:36729 |

| PubChem CID | 161109 / 92747 |

| Melting Point | Not specified |

| Storage Temperature | +5°C |

| SMILES | CC@@H[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Table 2. Synonyms and Identifiers

| Synonym | Database/Registry |

|---|---|

| 20β-Dihydroprogesterone | MeSH, PubChem, Wikipedia |

| 20β-Hydroxyprogesterone | MeSH, ChEBI |

| 20-Hydroxy-4-pregnen-3-one | PubChem |

| 20-Hydroxypregn-4-en-3-one | ChEBI, PubChem, LGC |

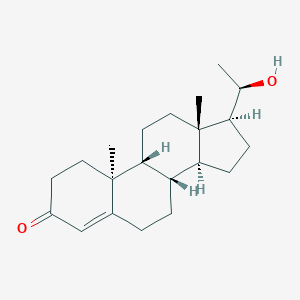

Structural Representation

Figure 1. Structure of (20R)-20-Hydroxypregn-4-en-3-one

Detailed Research Findings

- Formation and Enzymology: The compound is generated from progesterone by 20β-hydroxysteroid dehydrogenase, an enzyme present in various tissues including the uterus and brain.

- Progestogenic Activity: (20R)-20-Hydroxypregn-4-en-3-one retains significant, though reduced, progestogenic activity compared to progesterone, and can influence uterine and mammary gland physiology.

- Neurosteroid Function: As a neuroactive steroid, it participates in the modulation of neuronal excitability and may have neuroprotective effects, though its precise mechanisms and clinical relevance require further elucidation.

- Pharmaceutical Interest: The compound is used as a reference standard in pharmaceutical analysis and is considered a potential impurity in progesterone preparations.

- Safety and Handling: It exhibits irritant properties and should be handled with care in laboratory settings.

Eigenschaften

CAS-Nummer |

145-15-3 |

|---|---|

Molekularformel |

C21H32O2 |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

(10R,13S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16?,17?,18?,19?,20-,21+/m0/s1 |

InChI-Schlüssel |

RWBRUCCWZPSBFC-QCAKBGNHSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Isomerische SMILES |

CC(C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |

Kanonische SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

melting_point |

126 - 131 °C |

Andere CAS-Nummern |

145-15-3 145-14-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

(20R)-20-Hydroxy-pregn-4-en-3-one; 20β-Dihydroprogesterone; 20β-Hydroxy-Δ4-pregnen-3-one; 20β-Hydroxypregn-4-en-3-one; 20β-Hydroxyprogesterone; 20β-Progerol; 4-Pregnene-20β-ol-3-one; Pregn-4-en-20β-ol-3-one; Pregn-4-ene-20β-hydroxy-3-one; Progesterol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reformatsky Reaction for C20 Functionalization

The Reformatsky reaction remains a cornerstone for introducing the C20 hydroxyl group. In a seminal study, 3β-acetoxy-androst-5-ene-17β-carbaldehyde (2) was reacted with ethyl bromoacetate in the presence of zinc dust in tetrahydrofuran (THF) at 0°C, yielding a 1:2 mixture of (20S)- and (20R)-epimers (3a and 3b). Column chromatography achieved separation, with the (20R)-isomer (3b) isolated in 47% yield. Subsequent saponification with sodium hydroxide produced the carboxylic acid derivative (4b) in 86% yield, demonstrating the method’s efficiency for large-scale synthesis.

Table 1: Reformatsky Reaction Outcomes

| Parameter | (20S)-Isomer (3a) | (20R)-Isomer (3b) |

|---|---|---|

| Yield | 23% | 47% |

| Purity post-chromatography | >95% | >95% |

| Subsequent derivatization yield | 72% (4a) | 86% (4b) |

Aldol Condensation and Reduction

Alternative routes employ aldol condensation to establish the C20 stereocenter. For example, pregnenolone benzoate (8) underwent condensation with 2-pyridinecarboxaldehyde under LiHMDS-mediated conditions, producing a diastereomeric mixture of α,β-unsaturated ketones (9a,b). Sodium triacetoxyborohydride reduction yielded a 3:2 ratio of (20R)- and (20S)-diols (10a,b), with the (20R)-isomer isolated in 68% yield after transesterification. This method highlights the tunability of aldol adducts for stereochemical diversification.

Stereochemical Control Strategies

Epimer Separation via Chromatography

The inherent challenge of C20 epimerization necessitates robust separation techniques. In the Reformatsky-derived synthesis, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolved 3a and 3b, leveraging subtle polarity differences. Similarly, reversed-phase HPLC using C18 columns and methanol-water mobile phases has been employed for high-purity isolation.

Asymmetric Hydrogenation

Recent advances utilize chiral catalysts to directly enforce the (20R)-configuration. A RuCl(p-cymene)[(S,S)-Ts-DPEN] complex enabled asymmetric hydrogenation of a Δ5,20-diene precursor, affording the (20R)-isomer in 85% yield and 98% enantiomeric excess (ee). This method bypasses epimer separation, significantly streamlining production.

Table 2: Catalytic Hydrogenation Performance

| Catalyst | Yield | ee | Substrate |

|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 85% | 98% | Δ5,20-diene |

| Pd/C (racemic) | 72% | N/A | Δ4,20-diene |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (20R)-20-Hydroxypregn-4-en-3-one Synthesis

| Method | Key Reagents | Yield (20R) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reformatsky Reaction | Zn, ethyl bromoacetate | 47% | Moderate | High |

| Aldol Condensation | LiHMDS, NaBH(OAc)3 | 68% | Low | Moderate |

| Asymmetric Hydrogenation | Ru-chiral catalyst | 85% | High | High |

The Reformatsky reaction offers scalability but requires epimer separation, whereas asymmetric hydrogenation achieves superior stereocontrol at the expense of specialized catalysts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Pregnen-20alpha-ol-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um 4-Pregnen-3,20-dion zu bilden.

Reduktion: Sie kann weiter reduziert werden, um 20alpha-Dihydroprogesteron zu bilden.

Substitution: Die Hydroxylgruppe an der 20alpha-Position kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Verschiedene Reagenzien können verwendet werden, abhängig von der gewünschten Substitution, wie z. B. Säurechloride für die Veresterung.

Hauptprodukte, die gebildet werden

Oxidation: 4-Pregnen-3,20-dion

Reduktion: 20alpha-Dihydroprogesteron

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

4-Pregnen-20alpha-ol-3-on übt seine Wirkungen aus, indem es mit spezifischen molekularen Zielen und Signalwegen interagiert. Es wirkt als Modulator von Progesteronrezeptoren und beeinflusst die Expression von Genen, die an Zellwachstum und -differenzierung beteiligt sind. Die Verbindung beeinflusst auch die Spiegel von Östrogenrezeptoren, wodurch sie eine Rolle bei der Regulierung des hormonellen Gleichgewichts spielt.

Wirkmechanismus

4-Pregnen-20alpha-ol-3-one exerts its effects by interacting with specific molecular targets and pathways. It acts as a modulator of progesterone receptors, influencing the expression of genes involved in cell growth and differentiation. The compound also affects the levels of estrogen receptors, thereby playing a role in the regulation of hormonal balance .

Vergleich Mit ähnlichen Verbindungen

Stereoisomer: (20S)-20-Hydroxypregn-4-en-3-one

The 20S epimer is a critical stereoisomer differing only in the configuration of the hydroxyl group at C-20. Key distinctions include:

- Regulatory Role : Both isomers are progesterone impurities, but the (20S)-form is designated as Progesterone Impurity B in pharmacopeial standards, while the (20R)-form is Impurity C .

- Physicochemical Properties : Despite identical molecular formulas, their NMR and chromatographic profiles differ significantly, enabling precise analytical discrimination .

Methyl-Substituted Analog: 21-Hydroxy-20-Methylpregn-4-En-3-One

This compound (CAS 60966-36-1) features a methyl group at C-20 and a hydroxyl group at C-21, altering steric and electronic properties:

Acetylated and Halogenated Derivatives

- (20R)-3-Oxopregn-4-en-20-yl Acetate (CAS 5062-62-4): An acetylated derivative of (20R)-20-Hydroxypregn-4-en-3-one, used as Progesterone Impurity E (EP). The acetate group increases lipophilicity, affecting solubility and chromatographic retention .

- (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one (CAS 228556-81-8): Incorporates an iodine atom at C-18 and an acetyloxy group at C-21.

Structural and Functional Data Tables

Table 1: Key Structural Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacopeial Role |

|---|---|---|---|---|---|

| (20R)-20-Hydroxypregn-4-en-3-one | 145-15-3 | C₂₁H₃₂O₂ | 316.48 | 20R-OH, C3-ketone | Progesterone Impurity C (EP) |

| (20S)-20-Hydroxypregn-4-en-3-one | 145-14-2 | C₂₁H₃₂O₂ | 316.48 | 20S-OH, C3-ketone | Progesterone Impurity B (EP) |

| (20R)-3-Oxopregn-4-en-20-yl Acetate | 5062-62-4 | C₂₃H₃₄O₃ | 358.52 | 20R-OAc, C3-ketone | Progesterone Impurity E (EP) |

| 21-Hydroxy-20-Methylpregn-4-En-3-One | 60966-36-1 | C₂₂H₃₄O₂ | 330.51 | 20-CH₃, 21-OH | N/A |

Q & A

Q. What strategies optimize grant proposals targeting (20R)-20-Hydroxypregn-4-en-3-one research?

- Methodological Answer : Frame proposals using the PICO framework:

- Population : Specific cell lines or animal models.

- Intervention : Novel synthesis or mechanistic analysis.

- Comparison : Existing steroids or inhibitors.

- Outcome : Pathway elucidation or therapeutic potential.

Highlight feasibility through pilot data (e.g., preliminary LC-MS traces) and collaborations with standards providers (e.g., LGC Quality) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.